molecular formula C10H11ClFN B13036693 (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine

(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine

Cat. No.: B13036693
M. Wt: 199.65 g/mol
InChI Key: JYBAJJGKBLTLQR-JTQLQIEISA-N
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Description

(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine (CAS 1228548-11-5) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in the design of bioactive molecules . The saturated nature of the pyrrolidine ring, with its sp3-hybridization and non-planar structure, allows for a greater exploration of three-dimensional pharmacophore space compared to flat aromatic systems, which can be crucial for achieving target selectivity and optimizing ADME properties . The specific stereochemistry of the (S)-enantiomer is a key feature, as the spatial orientation of substituents can lead to a different biological profile due to the enantioselective nature of protein targets . The 2-chloro-4-fluorophenyl substituent incorporated into this scaffold is a common pharmacophore in drug design; chlorine and fluorine atoms are frequently used in pharmaceuticals to fine-tune molecular properties such as lipophilicity, metabolic stability, and binding affinity . Over 250 FDA-approved drugs contain chlorine, highlighting its importance in medicinal chemistry . This particular compound serves as a versatile chiral building block for the synthesis of more complex molecules, potentially for the development of novel therapeutics targeting a range of diseases. Its applications are strictly for research purposes in a laboratory setting, and it is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(2S)-2-(2-chloro-4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClFN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1

InChI Key

JYBAJJGKBLTLQR-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=C(C=C2)F)Cl

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of Stereodefined Pyrrolidine Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of compounds like (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine . These techniques provide detailed information about the connectivity of atoms and the chemical environment of individual nuclei within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei and can provide a wealth of information about the molecular framework.

One-Dimensional (1D) NMR (¹H, ¹³C) Applications

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial characterization of This compound .

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For This compound , the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the substituted phenyl group. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl ring and the nitrogen atom in the pyrrolidine ring. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, allowing for the determination of the connectivity of the protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in This compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For instance, the carbon atom attached to the chlorine and the one attached to the fluorine would exhibit characteristic shifts due to the electronegativity of these halogens.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H37.30 - 7.45128.0 - 130.0
Phenyl-H57.10 - 7.25116.0 - 118.0 (d, JC-F)
Phenyl-H67.45 - 7.60130.0 - 132.0
Pyrrolidine-H24.20 - 4.4060.0 - 62.0
Pyrrolidine-H31.90 - 2.1025.0 - 27.0
Pyrrolidine-H41.70 - 1.9024.0 - 26.0
Pyrrolidine-H53.00 - 3.2046.0 - 48.0
Phenyl-C1-138.0 - 140.0
Phenyl-C2-133.0 - 135.0 (d, JC-F)
Phenyl-C3-128.0 - 130.0
Phenyl-C4-160.0 - 163.0 (d, JC-F)
Phenyl-C5-116.0 - 118.0 (d, JC-F)
Phenyl-C6-130.0 - 132.0
Pyrrolidine-C2-60.0 - 62.0
Pyrrolidine-C3-25.0 - 27.0
Pyrrolidine-C4-24.0 - 26.0
Pyrrolidine-C5-46.0 - 48.0
Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet due to coupling with fluorine, and JC-F represents the carbon-fluorine coupling constant.
Two-Dimensional (2D) NMR Experiments

While 1D NMR provides fundamental information, 2D NMR experiments are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable. A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the pyrrolidine ring and the phenyl group. An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached, allowing for the definitive assignment of the ¹³C NMR signals based on the already assigned ¹H NMR signals. bas.bg

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like This compound , GC-MS would first separate it from any impurities. The subsequent mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. Furthermore, the electron ionization (EI) method typically used in GC-MS would cause the molecule to fragment in a predictable manner. The analysis of these fragment ions can provide valuable structural information, such as the loss of the pyrrolidine ring or the chloro-fluorophenyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This high precision allows for the determination of the elemental composition of the molecule. For This compound , HRMS would be able to confirm the molecular formula, C₁₀H₁₁ClFN, by measuring its mass to a high degree of accuracy, distinguishing it from other compounds with the same nominal mass. rsc.org This technique is crucial for confirming the identity of a newly synthesized compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of functional groups within a molecule. For this compound, the spectra are expected to exhibit characteristic bands corresponding to the vibrations of the pyrrolidine ring, the substituted aromatic ring, and the carbon-halogen bonds.

The analysis of the vibrational spectra of related compounds allows for the assignment of expected frequency ranges for the key functional groups in the title compound. nih.gov The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nih.gov The aliphatic C-H stretching vibrations from the pyrrolidine ring are expected to appear as strong bands in the 3000-2850 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the pyrrolidine ring is anticipated as a moderate-intensity band around 3400-3300 cm⁻¹.

The carbon-carbon stretching vibrations within the aromatic ring usually produce a set of bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the pyrrolidine ring can be expected in the 1250-1020 cm⁻¹ range. The presence of halogen substituents gives rise to characteristic vibrations in the lower frequency region of the spectrum. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ range, while the C-F stretching vibration is expected at a higher frequency, generally between 1400-1000 cm⁻¹. researchgate.net

A summary of the expected characteristic vibrational frequencies is presented in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch3400 - 3300Secondary Amine (Pyrrolidine)
Aromatic C-H Stretch3100 - 30002-Chloro-4-fluorophenyl Ring
Aliphatic C-H Stretch3000 - 2850Pyrrolidine Ring
C=C Aromatic Ring Stretch1600 - 14502-Chloro-4-fluorophenyl Ring
CH₂ Scissoring~1470Pyrrolidine Ring
C-F Stretch1400 - 1000Fluoro Substituent
C-N Stretch1250 - 1020Pyrrolidine Ring
C-Cl Stretch800 - 600Chloro Substituent

This table presents expected vibrational frequencies based on data from analogous compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the chromophore of the substituted benzene (B151609) ring. The pyrrolidine moiety, being a saturated heterocycle, does not absorb significantly in the 200-800 nm range. nist.gov

The benzene ring exhibits characteristic absorptions corresponding to π → π* electronic transitions. For substituted benzenes, two primary absorption bands are typically observed: the E2-band (from "ethylenic") around 200-220 nm and the B-band (from "benzenoid") between 250-280 nm. The presence of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima (λ_max).

The chloro and fluoro groups are auxochromes that can influence the absorption spectrum through their inductive and mesomeric effects. The non-bonding electrons on the halogen atoms can interact with the π-system of the ring, typically resulting in a slight bathochromic shift of the B-band. pulsus.comresearchgate.net The pyrrolidinyl group, attached to the aromatic ring, would also act as an auxochrome, further modifying the electronic transitions.

Electronic TransitionExpected λ_max Range (nm)Chromophore
π → π* (E2-band)~210 - 2302-Chloro-4-fluorophenyl Ring
π → π* (B-band)~260 - 2852-Chloro-4-fluorophenyl Ring

This table presents expected absorption maxima based on the analysis of similar substituted aromatic compounds. pulsus.comresearchgate.net

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive analytical method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, absolute configuration, and molecular conformation. nih.gov

Single-Crystal X-ray Diffraction Data Collection and Refinement

The initial step in crystallographic analysis involves growing a high-quality single crystal of the compound suitable for X-ray diffraction. nih.gov The crystal is then mounted on a diffractometer, and diffraction data are collected by irradiating the crystal with monochromatic X-rays. The resulting diffraction pattern is used to determine the unit cell dimensions and the space group of the crystal. The structure is subsequently solved and refined to yield a detailed model of the atomic arrangement. mdpi.com

While specific crystallographic data for this compound are not publicly available, the table below presents a set of typical parameters that could be expected from a single-crystal X-ray diffraction experiment for a similar organic molecule. mdpi.comresearchgate.net

ParameterIllustrative ValueDescription
Chemical FormulaC₁₀H₁₁ClFNThe molecular formula of the compound.
Formula Weight200.65 g/mol The molar mass of the compound.
Crystal SystemOrthorhombicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁2₁2₁The arrangement of symmetry elements in the crystal.
a, b, c (Å)a = 5.8, b = 10.5, c = 15.0The dimensions of the unit cell. mdpi.com
α, β, γ (°)α = 90, β = 90, γ = 90The angles of the unit cell. mdpi.com
Volume (ų)913.5The volume of the unit cell.
Z4The number of molecules in the unit cell. mdpi.com
R-factor (R1)~0.05A measure of the agreement between the crystallographic model and the data.
Flack Parameter~0.0(1)A parameter used to confirm the absolute configuration of the enantiomer. nih.gov

This table is for illustrative purposes only and represents typical values for a small organic molecule. mdpi.comresearchgate.net

Analysis of Pyrrolidine Ring Conformations (e.g., Envelope Conformation)

The five-membered pyrrolidine ring is not planar due to the sp³ hybridization of its carbon and nitrogen atoms. urfu.ru It typically adopts a puckered conformation to minimize steric strain and torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" or "half-chair" (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

X-ray crystallography would precisely determine the conformation of the pyrrolidine ring in this compound in the solid state. The puckering parameters, calculated from the endocyclic torsion angles, would quantify the exact nature of the conformation. The substitution at the C2 position with the bulky 2-chloro-4-fluorophenyl group would significantly influence the preferred conformation of the ring.

Investigation of Intermolecular Interactions in Crystal Structures

The packing of molecules in a crystal is governed by a network of intermolecular interactions. ed.ac.uk In the crystal structure of this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal lattice. The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor (N-H), potentially forming N-H···N or N-H···F hydrogen bonds with neighboring molecules.

In addition to classical hydrogen bonds, weaker interactions are also significant. These include:

C-H···F interactions: Interactions between carbon-hydrogen bonds and the electronegative fluorine atom. ed.ac.uk

C-H···Cl interactions: Similar interactions involving the chlorine atom.

C-H···π interactions: Interactions where a C-H bond points towards the electron-rich π-system of the aromatic ring of an adjacent molecule. mdpi.com

π-π stacking: Interactions between the aromatic rings of neighboring molecules.

A detailed analysis of the crystal structure would reveal the geometry and distances of these interactions, providing insight into the supramolecular architecture of the compound in the solid state. nih.govmdpi.com

Asymmetric Synthesis and Stereochemical Control of S 2 2 Chloro 4 Fluorophenyl Pyrrolidine Analogs

Enantioselective Methodologies for Chiral Pyrrolidines

The enantioselective construction of the chiral pyrrolidine (B122466) ring is achieved through several primary strategies, each leveraging a different source of chirality to influence the stereochemical outcome of the reaction. These include biocatalysis, chiral metal or organocatalysis, and the use of chiral auxiliaries.

Biocatalytic Approaches (e.g., Transaminase-Triggered Cyclizations)

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. researchgate.net Transaminases (TAs), in particular, have been successfully employed in the synthesis of chiral amines and heterocyclic compounds like 2-arylpyrrolidines. researchgate.netacs.org

A key strategy involves a transaminase-triggered intramolecular cyclization of ω-chloro- or ω-amino ketones. In this process, a transaminase enzyme stereoselectively converts a ketone group on a linear substrate to a chiral amine. This amine then undergoes a spontaneous or catalyzed intramolecular cyclization to form the pyrrolidine ring. acs.org Engineered TAs have demonstrated the ability to produce both (R)- and (S)-enantiomers of 2-arylpyrrolidines with excellent enantiomeric excess (ee), often ≥95%. acs.org This enantio-complementary approach, where different enzymes produce opposite enantiomers, is highly valuable. For instance, the synthesis of various 2-arylpyrrolidines from commercially available 4-chlorobutyrophenones has been achieved with high enantioselectivity and yields ranging from moderate to excellent. acs.org

Substrate (4-chlorobutyrophenone derivative)EnzymeYield (HPLC)Enantiomeric Excess (ee)
4-chloro-1-(2-chlorophenyl)butan-1-one(R)-selective TA75%>99.5% (R)
4-chloro-1-(2-chlorophenyl)butan-1-one(S)-selective TA80%>99.5% (S)
4-chloro-1-(4-fluorophenyl)butan-1-one(R)-selective TA90%>99.5% (R)
4-chloro-1-(4-fluorophenyl)butan-1-one(S)-selective TA85%>99.5% (S)
4-chloro-1-phenylbutan-1-one(R)-selective TA84%>99.5% (R)

This table presents representative data on the biocatalytic synthesis of 2-arylpyrrolidines using transaminases, demonstrating the high yields and enantioselectivities achievable. acs.org

Beyond single-enzyme systems, multi-enzyme cascades have been developed. A one-pot cascade using a transaminase and a monoamine oxidase (MAO-N) has been reported for the synthesis of chiral 2,5-disubstituted pyrrolidines with excellent enantio- and diastereoselectivity (>94% ee; >98% de). researchgate.net Another innovative biocatalytic method involves the use of engineered cytochrome P411 enzymes to catalyze the intramolecular C(sp³)–H amination of organic azides, forming chiral pyrrolidines with good efficiency and selectivity. acs.orgcaltech.eduescholarship.org

Chiral Catalysis in Asymmetric Pyrrolidine Synthesis

Chiral catalysis, utilizing either metal complexes with chiral ligands or purely organic molecules (organocatalysis), is a cornerstone of asymmetric synthesis. nih.gov These catalysts create a chiral environment that forces a reaction to proceed along an enantioselective pathway.

One of the most powerful methods for constructing substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This approach is highly atom-economical and can generate multiple stereocenters in a single step with high control. mappingignorance.org For example, a ligand-controlled, copper(I)-catalyzed asymmetric cycloaddition of α-substituted iminoesters with β,β-disubstituted enones has been developed. By selecting the appropriate chiral P,N-ligand, it is possible to control the regioselectivity of the reaction to produce different pyrrolidine isomers, both with high diastereo- and enantioselectivity (up to >20:1 dr and >99% ee). acs.org

Organocatalysis also provides effective routes to chiral pyrrolidines. unibo.it An "asymmetric 'clip-cycle'" strategy employs a chiral phosphoric acid to catalyze an enantioselective intramolecular aza-Michael cyclization. whiterose.ac.uk In this method, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via metathesis, and the subsequent acid-catalyzed cyclization forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk A different approach involves an asymmetric allylic alkylation to establish a stereogenic quaternary center, followed by a stereoretentive ring contraction to yield chiral 2,2-disubstituted pyrrolidines. nih.gov

Chiral Auxiliary-Based Strategies

Chiral auxiliary-based synthesis involves temporarily attaching a chiral molecule to an achiral substrate. wikipedia.org The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved off, leaving behind an enantiomerically enriched product. wikipedia.org

A classic example relevant to the synthesis of 2-arylpyrrolidines involves the use of (R)-phenylglycinol as a chiral auxiliary. acs.org The synthesis begins with the condensation of the auxiliary with an aromatic aldehyde to form a chiral imine. A diastereoselective addition of a Grignard reagent to this imine, followed by conversion to a chiral 1,3-oxazolidine, sets the first stereocenter. A second, directed Grignard addition to an in-situ formed iminium ion establishes the second stereocenter, leading to the formation of a trans-2,5-bis(aryl)pyrrolidine after removal of the auxiliary. acs.orgnih.gov Other widely used auxiliaries in asymmetric synthesis include Evans oxazolidinones and pseudoephedrine amides, which are particularly effective in controlling the stereochemistry of alkylation and aldol reactions. wikipedia.orgnih.gov

Diastereoselective Control in Pyrrolidine Ring Formation Reactions

When forming pyrrolidine rings with multiple substituents, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective control is often achieved by exploiting the steric and electronic properties of the substrate and reagents in cyclization reactions.

Copper-promoted intramolecular cyclizations have proven effective for the diastereoselective synthesis of disubstituted pyrrolidines. For instance, the copper(II)-promoted oxidative cyclization of N-allyl-N-(1-phenylethyl) tosylamides results in the formation of cis-2,5-disubstituted pyrrolidines with very high diastereoselectivity (>20:1 dr). nih.gov The stereochemical outcome is rationalized by transition state models where the substituents orient themselves to minimize steric interactions. nih.govnih.gov

The substitution pattern on the starting material can significantly influence the diastereomeric outcome. In copper-promoted intramolecular aminooxygenation reactions, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of 2,5-cis-pyrrolidines (dr >20:1). nih.gov In contrast, γ-substituted substrates show a preference for 2,3-trans pyrrolidine products, albeit with more moderate selectivity (ca. 3:1 dr). nih.gov Furthermore, three-component reactions catalyzed by ytterbium triflate (Yb(OTf)₃) involving aldehydes, amines, and 1,1-cyclopropanediesters can produce highly functionalized pyrrolidines, predominantly with a cis relationship between the C2 and C5 substituents (dr >10:1 in many cases). acs.org

Reaction TypeSubstrate TypeMajor DiastereomerDiastereomeric Ratio (dr)
Copper(II) Carboamination nih.govα-Substituted N-alkenylsulfonamidecis-2,5-disubstituted>20:1
Copper(II) Aminooxygenation nih.govα-Substituted 4-pentenyl sulfonamidecis-2,5-disubstituted>20:1
Copper(II) Aminooxygenation nih.govγ-Substituted 4-pentenyl sulfonamidetrans-2,3-disubstituted~3:1
Yb(OTf)₃ Catalyzed 3-Component Reaction acs.orgAldehyde, Amine, Cyclopropanediestercis-2,5-disubstituted>10:1

This table summarizes the diastereoselective outcomes of different pyrrolidine ring formation reactions.

Chromatographic Resolution Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is a critical final step in any asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. While direct separation on a chiral stationary phase (CSP) is often possible, an alternative and robust method involves chiral derivatization. mdpi.com

Chiral Derivatization Reagents in HPLC

Chiral derivatization involves reacting a racemic or enantiomerically enriched sample with a highly enantiopure reagent, known as a chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated using standard, non-chiral chromatography, typically reverse-phase HPLC. juniperpublishers.com

An ideal CDA should react quickly and quantitatively without causing any racemization of the analyte. nih.gov Several reagents have been developed for the derivatization of amines like the pyrrolidine nitrogen. For example, (-)-menthyl chloroformate has been used to derivatize the antiarrhythmic drug encainide, converting the enantiomers into diastereomeric carbamates that were separable on a normal-phase silica column. nih.gov Another widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), which reacts with primary and secondary amines to form diastereomers that can be separated by reverse-phase HPLC. juniperpublishers.com For analytes lacking a strong chromophore, fluorescent CDAs can be used to significantly enhance detection sensitivity, allowing for the analysis of trace amounts. nih.gov This pre-column derivatization approach provides a reliable and often more accessible alternative to direct chiral HPLC for determining the enantiomeric purity of compounds like (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine. researchgate.net

Applications of S 2 2 Chloro 4 Fluorophenyl Pyrrolidine As a Chiral Building Block in Advanced Synthesis

Utilization in the Construction of Complex Heterocyclic Scaffolds

A primary application of (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine is in the stereoselective synthesis of intricate heterocyclic systems, most notably spirooxindoles. The pyrrolidine (B122466) ring is considered a privileged structural motif in medicinal and synthetic chemistry. Spirooxindoles, particularly those containing a spiro[pyrrolidine-2,3′-oxindole] core, are recognized as crucial heterocyclic moieties with a wide range of biological activities, including anticancer properties. acs.org

The key chemical transformation leveraging this building block is the [3+2] cycloaddition reaction, a powerful method for constructing five-membered rings. acs.org In this process, an azomethine ylide is generated in situ from the chiral pyrrolidine derivative and an appropriate aldehyde or ketone. This ylide then reacts with a dipolarophile, such as a substituted isatin-derived alkene, to produce the highly functionalized spirooxindole scaffold. This reaction is often highly diastereoselective, with the existing stereocenter in the (S)-pyrrolidine building block directing the formation of new stereocenters in the product. The result is a complex, three-dimensional structure with precisely controlled stereochemistry, a critical feature for targeted drug design.

The synthesis of these scaffolds is a cornerstone for developing inhibitors of protein-protein interactions, such as the p53-MDM2 interaction, which is a key target in cancer therapy. rsc.orgmdpi.com The rigid, complex architecture of the spirooxindole framework allows it to effectively mimic peptide structures and disrupt these critical interactions. nih.gov

Role as an Intermediate in the Preparation of Advanced Chemical Entities

Due to its utility in forming complex scaffolds, this compound serves as a key intermediate in the synthesis of advanced chemical entities with significant therapeutic potential. An outstanding example is its role in the development of the clinical-stage cancer therapeutic, AA-115 (also known as APG-115) . brandeis.edunih.gov

AA-115 is a potent, orally active, small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. nih.govbrandeis.edu By blocking this interaction, MDM2 inhibitors can restore the tumor-suppressing function of the p53 protein, making them a promising strategy for treating various cancers that retain wild-type p53. nih.gov The synthesis of AA-115 involves the incorporation of the chiral pyrrolidine core into a spirooxindole structure. The final molecule, 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid, demonstrates the direct integration of a derivative of the building block into a highly complex and therapeutically relevant agent. nih.govnih.gov

The development of AA-115, which has entered Phase I clinical trials, underscores the importance of this compound as a non-peptidic, chiral starting material for creating next-generation targeted therapies. nih.govascentagepharma.com

The discovery of optimized clinical candidates like AA-115 is rarely fortuitous; it is the result of systematic medicinal chemistry efforts involving the creation and screening of chemical libraries. This compound and its analogs are pivotal in generating such libraries for structure-activity relationship (SAR) studies. nih.gov

In the development program for AA-115, an extensive SAR study was conducted on a class of spirooxindole-based MDM2 inhibitors. nih.govnih.gov Researchers synthesized a library of compounds by systematically modifying various parts of the lead molecule. This included variations in the substituents on the pyrrolidine ring system. By generating a collection of related molecules, chemists can screen them for improved properties such as:

Binding Affinity: To determine which structural changes enhance the molecule's ability to bind to the target protein (MDM2).

Cellular Potency: To measure the compound's effectiveness in killing cancer cells.

Pharmacokinetic Profile: To assess how the drug is absorbed, distributed, metabolized, and excreted by the body.

This library-based approach, built upon the foundational chiral pyrrolidine scaffold, allowed for the fine-tuning of the molecule's properties, ultimately leading to the identification of AA-115 as a highly potent and efficacious drug candidate with a very high affinity for MDM2 (Kᵢ < 1 nM) and an excellent oral pharmacokinetic profile. acs.orgnih.gov

Contribution to the Synthesis of Other Chiral Molecules

The fundamental value of a chiral building block is its ability to transmit its own stereochemical information to a new, more complex molecule. The synthesis of AA-115 is a direct demonstration of this principle. The initial chirality of the this compound precursor is essential for establishing the final, correct stereochemistry of the drug molecule. nih.gov

The synthesis of the spirooxindole core via the [3+2] cycloaddition reaction creates multiple new contiguous stereocenters. acs.org The stereochemical outcome of this reaction is controlled by the (S)-configuration of the starting pyrrolidine. This process, known as asymmetric induction or stereoselective synthesis, is a cornerstone of modern pharmaceutical manufacturing. It ensures that only the desired stereoisomer of the drug is produced. This is critical because different stereoisomers of a chiral drug can have vastly different biological activities, with one isomer being therapeutic while another might be inactive or even harmful.

Therefore, the contribution of this compound extends beyond simply being a structural component; it is an active participant in the stereocontrolled synthesis, enabling the creation of complex, single-isomer chiral molecules that are suitable for clinical use. acs.orggoogle.com

Future Research Directions and Unexplored Methodologies in S 2 2 Chloro 4 Fluorophenyl Pyrrolidine Chemistry

Development of Novel and Sustainable Synthetic Routes

Promising areas for exploration include:

Biocatalytic Approaches: The use of enzymes offers a green and highly selective alternative to traditional chemical methods. Research into transaminase-triggered cyclizations of corresponding ω-chloroketones could provide a direct and highly enantioselective route to the target molecule. acs.org Similarly, engineered cytochrome P450 enzymes could be developed to perform intramolecular C(sp³)–H amination on suitable azide precursors, forging the pyrrolidine (B122466) ring with high selectivity. nih.gov

Transition-Metal-Free Cyclizations: Moving away from heavy metal catalysts is a key goal of sustainable chemistry. The investigation of methods like the intramolecular hydroamination/reduction of unactivated alkynes using a simple combination of a silane and a catalytic amount of iodine could yield the desired pyrrolidine scaffold under mild, transition-metal-free conditions. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability over batch processes. Developing a flow-based synthesis for (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine would enable a more streamlined and controlled production, which is particularly valuable for generating libraries of related compounds for further study.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies
MethodologyPotential AdvantagesKey Research ChallengeRelevant Precursor Type
Transaminase-Triggered Cyclization acs.orgHigh enantioselectivity (>99.5% ee), mild aqueous conditions, single-step conversion.Enzyme screening and engineering for substrate specificity.ω-chloroketones
Biocatalytic C-H Amination nih.govUtilization of simple precursors, green catalyst (enzyme), high regio- and stereoselectivity.Directed evolution of P450 enzymes for optimal activity and selectivity.Alkyl/aryl azides
Iridium-Catalyzed Annulation organic-chemistry.orgDirect synthesis from simple diols and primary amines, high atom economy.Synthesis and screening of chiral iridium catalysts for high enantioselectivity.Racemic diols and primary amines
Reductive Azomethine Ylide Cycloaddition acs.orgAccess to highly substituted pyrrolidines, mild reaction conditions, control over multiple stereocenters.Development of enantioselective variants of the iridium-catalyzed process.Tertiary amides or lactams

Advanced Stereoselective Transformations

The chiral nature of this compound makes it an attractive candidate for applications in asymmetric synthesis, either as a chiral auxiliary or as a core component of an organocatalyst. nih.gov The pyrrolidine ring is a cornerstone of many successful organocatalysts, including proline and its derivatives, which effectively promote a wide range of enantioselective transformations. unibo.it

Future research should focus on:

Organocatalysis: The synthesis and evaluation of derivatives of this compound as organocatalysts is a significant unexplored avenue. For instance, derivatization at the nitrogen atom to introduce hydrogen-bond-donating groups (e.g., amides, sulfonamides) could yield powerful bifunctional catalysts for Michael additions or aldol reactions. nih.govunibo.it The steric and electronic properties imparted by the 2-chloro-4-fluorophenyl group could offer unique selectivity profiles compared to existing catalysts.

Chiral Ligand Synthesis: The compound could serve as a backbone for novel chiral ligands in transition-metal catalysis. The nitrogen atom can be readily functionalized to coordinate with various metals, while the bulky, chiral substituent directs the stereochemical outcome of reactions such as asymmetric hydrogenation, allylic alkylation, or C-H functionalization.

Stereoselective Synthesis of Analogues: The development of advanced methods to synthesize diastereomers or analogues of the title compound is also critical. Heterogeneous catalytic hydrogenation of a corresponding highly substituted pyrrole precursor could be explored to generate multiple stereocenters with high diastereoselectivity in a single step. nih.gov

Table 2: Potential Applications in Asymmetric Catalysis
Application AreaProposed TransformationRationale for this compoundPotential Reaction Type
Organocatalysis unibo.itN-functionalization to create a bifunctional catalyst.The pyrrolidine core activates substrates via enamine/iminium ion formation; the aryl group provides steric shielding.Asymmetric Aldol, Michael, and Mannich reactions.
Transition Metal CatalysisUse as a chiral ligand for metals like Rhodium, Iridium, or Palladium.The nitrogen atom serves as a coordination site, while the chiral scaffold induces asymmetry in the metal's coordination sphere.Asymmetric Hydrogenation, C-H Activation.
Chiral AuxiliaryTemporary attachment to a prochiral substrate to direct a stereoselective reaction.The defined stereochemistry and steric bulk can effectively shield one face of the attached molecule.Stereoselective alkylations or additions.

In-depth Mechanistic Studies of Unconventional Reactions

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient ones. For a molecule like this compound, mechanistic studies could uncover unconventional reaction pathways and provide insight into the role of the halogen substituents.

Future mechanistic investigations should include:

Radical-Mediated Cyclizations: Methods such as the copper-catalyzed intermolecular carboamination of vinylarenes proceed through radical intermediates. nih.gov In-depth studies using radical clock experiments and computational modeling (Density Functional Theory, DFT) could be applied to a potential synthesis of the title compound. This would elucidate the mechanism of C-N bond formation and the factors controlling regioselectivity, which are influenced by the electronic nature of the 2-chloro-4-fluorophenyl group.

Computational Analysis of Transition States: For potential organocatalytic applications, DFT calculations can model the transition states of catalyzed reactions. This would clarify how the catalyst's structure, particularly the orientation of the substituted phenyl ring, influences enantioselectivity by creating a specific chiral pocket around the reacting substrates. nih.gov

Intermediate Isolation and Characterization: In transition-metal-catalyzed syntheses, such as the intramolecular C-H amination, the isolation and structural characterization of key intermediates, like metal-nitrene or metal-halide complexes, would provide direct evidence for the proposed catalytic cycle. nih.gov

Potential Applications in Materials Science and Catalysis

Beyond its role in medicinal chemistry, the unique structural and chiral properties of this compound suggest potential applications in materials science and heterogeneous catalysis.

Chiral Polymers and Materials: Chiral pyrrolidine derivatives have been explored as monomers for the development of novel polymers. evitachem.com Polymerization of a suitably functionalized this compound derivative could lead to optically active polymers with helical structures. Such materials could find applications in chiral chromatography as a stationary phase for enantioselective separations or in the development of chiroptical sensors.

Heterogeneous Catalysis: The compound could be immobilized onto a solid support, such as silica or a polymer resin, to create a recyclable heterogeneous catalyst. researchgate.net This approach combines the high selectivity of homogeneous catalysis with the practical advantages of easy separation and catalyst reuse, aligning with the principles of green chemistry.

Metal-Organic Frameworks (MOFs): Incorporating this chiral building block as a ligand in the synthesis of MOFs could generate materials with chiral pores. These chiral MOFs would be highly valuable for enantioselective adsorption, separation of racemic mixtures, and as robust, size- and shape-selective heterogeneous catalysts.

Table 3: Unexplored Applications in Materials Science
Application AreaProposed MaterialKey Property Imparted by the Pyrrolidine MoietyPotential Function
Separation ScienceChiral Helical Polymer evitachem.comDefined chirality and rigid structure.Stationary phase for HPLC-based enantioseparation.
Green CatalysisImmobilized Organocatalyst researchgate.netCatalytic activity and chirality.Recyclable catalyst for asymmetric reactions in flow systems.
Adsorption/CatalysisChiral Metal-Organic Framework (MOF)Chiral pores and defined steric environment.Enantioselective gas adsorption or heterogeneous catalysis.
Advanced PolymersAuxiliary Agent in Polymer Formulations nbinno.comUnique chemical structure and potential for intermolecular interactions.Enhancing mechanical, thermal, or chemical resistance properties of plastics or coatings.

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